3'-c-Methylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-c-Methylcytidine is a modified nucleoside that has garnered significant interest due to its presence in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA). This compound is characterized by the addition of a methyl group at the 3’ position of the cytidine molecule. The modification plays a crucial role in the regulation of gene expression and the maintenance of RNA stability and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-c-Methylcytidine typically involves the methylation of cytidine at the 3’ position. One common method is the use of methyltransferases, such as METTL2A, METTL2B, and METTL6, which catalyze the methylation process . The reaction conditions often include the presence of S-adenosylmethionine (SAM) as the methyl donor and specific buffer conditions to maintain enzyme activity.
Industrial Production Methods
Industrial production of 3’-c-Methylcytidine may involve large-scale enzymatic synthesis using recombinant methyltransferases. The process can be optimized for higher yields by adjusting parameters such as enzyme concentration, reaction time, and temperature. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3’-c-Methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3’-c-Methylcytosine.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: 3’-c-Methylcytosine
Reduction: Cytidine
Substitution: Various substituted cytidine derivatives
Wissenschaftliche Forschungsanwendungen
3’-c-Methylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified RNA molecules.
Biology: The compound is studied for its role in RNA modification and gene expression regulation.
Medicine: Research focuses on its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of synthetic RNA for research and therapeutic purposes
Wirkmechanismus
The mechanism of action of 3’-c-Methylcytidine involves its incorporation into RNA molecules, where it influences RNA stability and function. The methyl group at the 3’ position can affect base pairing and the overall structure of the RNA, leading to changes in gene expression. The compound interacts with various molecular targets, including RNA polymerases and ribosomes, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’-c-Methyladenosine
- 3’-c-Methyluridine
- 3’-c-Methylguanosine
Uniqueness
3’-c-Methylcytidine is unique due to its specific methylation at the 3’ position of cytidine, which distinguishes it from other methylated nucleosides. This modification plays a distinct role in RNA stability and function, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C10H15N3O5 |
---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)5(4-14)18-8(7(10)15)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,10-/m1/s1 |
InChI-Schlüssel |
VLVKZVUBJZCRGR-AMCGLFBUSA-N |
Isomerische SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O |
Kanonische SMILES |
CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.